2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 625377-08-4
VCID: VC21501890
InChI: InChI=1S/C25H17F3N4O3S2/c26-25(27,28)17-8-18(13-5-6-19-20(7-13)35-12-34-19)31-23(16(17)10-30)36-11-22(33)32-24-15(9-29)14-3-1-2-4-21(14)37-24/h5-8H,1-4,11-12H2,(H,32,33)
SMILES: C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C(F)(F)F)C#N)C#N
Molecular Formula: C25H17F3N4O3S2
Molecular Weight: 542.6g/mol

2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

CAS No.: 625377-08-4

Cat. No.: VC21501890

Molecular Formula: C25H17F3N4O3S2

Molecular Weight: 542.6g/mol

* For research use only. Not for human or veterinary use.

2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide - 625377-08-4

Specification

CAS No. 625377-08-4
Molecular Formula C25H17F3N4O3S2
Molecular Weight 542.6g/mol
IUPAC Name 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Standard InChI InChI=1S/C25H17F3N4O3S2/c26-25(27,28)17-8-18(13-5-6-19-20(7-13)35-12-34-19)31-23(16(17)10-30)36-11-22(33)32-24-15(9-29)14-3-1-2-4-21(14)37-24/h5-8H,1-4,11-12H2,(H,32,33)
Standard InChI Key WESDUEPAXKEREB-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C(F)(F)F)C#N)C#N
Canonical SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C(F)(F)F)C#N)C#N

Introduction

Structural Analysis

This compound features several notable structural elements:

  • Pyridine Core: The molecule includes a pyridine ring substituted with a trifluoromethyl group, a cyano group, and a benzodioxole moiety. These substitutions contribute to its electronic properties and potential biological activity.

  • Benzodioxole Ring: This aromatic system is often associated with pharmacological activity due to its electron-rich nature.

  • Thioacetamide Linkage: The thioether (-S-) bond connects the pyridine ring to the acetamide group.

  • Tetrahydrobenzothiophene Unit: This moiety adds rigidity and hydrophobicity to the structure, influencing its interaction with biological targets.

Synthesis Pathway

The synthesis of this compound likely involves multi-step reactions combining commercially available precursors. A general approach could include:

  • Formation of the Pyridine Core:

    • Synthesis of 6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridine through cyclization reactions involving benzodioxole derivatives and nitriles.

  • Thioether Bond Formation:

    • Reaction of the pyridine derivative with a thiol reagent to introduce the sulfanyl (-S-) group.

  • Acetamide Coupling:

    • Coupling the thioether intermediate with 2-chloroacetamide or similar reagents to introduce the acetamide functionality.

  • Incorporation of Tetrahydrobenzothiophene:

    • Final step involves reacting the acetamide derivative with 3-cyano-4,5,6,7-tetrahydrobenzothiophene under appropriate conditions.

Biological Evaluation

While no direct studies on this compound were found in the provided sources, related compounds have been evaluated for their biological activities:

PropertyObservations
CytotoxicityRelated pyridine derivatives exhibit IC50 values below 100 μM in cancer cells .
Anti-inflammatoryDocking studies indicate potential as a 5-lipoxygenase inhibitor .
StabilityTrifluoromethyl groups enhance metabolic stability and resistance to degradation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator